molecular formula C19H20N2O2 B12254821 N-[(4-ethoxy-3-methoxyphenyl)methyl]quinolin-8-amine

N-[(4-ethoxy-3-methoxyphenyl)methyl]quinolin-8-amine

Cat. No.: B12254821
M. Wt: 308.4 g/mol
InChI Key: ZFMWHSBUEPZXRG-UHFFFAOYSA-N
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Description

N-[(4-ethoxy-3-methoxyphenyl)methyl]quinolin-8-amine is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with an ethoxy and methoxy group on the phenyl ring, and an amine group on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

N-[(4-ethoxy-3-methoxyphenyl)methyl]quinolin-8-amine

InChI

InChI=1S/C19H20N2O2/c1-3-23-17-10-9-14(12-18(17)22-2)13-21-16-8-4-6-15-7-5-11-20-19(15)16/h4-12,21H,3,13H2,1-2H3

InChI Key

ZFMWHSBUEPZXRG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC2=CC=CC3=C2N=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxy-3-methoxyphenyl)methyl]quinolin-8-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with an appropriate amine to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with a suitable reagent, such as a quinoline derivative, under acidic or basic conditions to form the desired quinoline ring system.

    Final Modification:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxy-3-methoxyphenyl)methyl]quinolin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinoline ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can be performed on the quinoline ring or the phenyl ring to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides and other oxidized derivatives.

    Reduction: Reduced quinoline derivatives and amine-substituted products.

    Substitution: Various substituted quinoline and phenyl derivatives.

Scientific Research Applications

N-[(4-ethoxy-3-methoxyphenyl)methyl]quinolin-8-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-microbial, and anti-inflammatory agent due to its quinoline core structure.

    Biological Studies: It is used in biological assays to study its effects on cellular pathways and molecular targets.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.

    Material Science: It is explored for its potential use in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of N-[(4-ethoxy-3-methoxyphenyl)methyl]quinolin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, enzymes, and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-ethoxyphenyl)methyl]quinolin-8-amine
  • N-[(4-methoxyphenyl)methyl]quinolin-8-amine
  • N-[(4-ethoxy-3-methoxyphenyl)methyl]prop-2-en-1-amine

Uniqueness

N-[(4-ethoxy-3-methoxyphenyl)methyl]quinolin-8-amine is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity

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